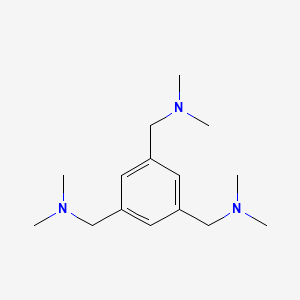

N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine

Description

Properties

IUPAC Name |

1-[3,5-bis[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3/c1-16(2)10-13-7-14(11-17(3)4)9-15(8-13)12-18(5)6/h7-9H,10-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTGJMPFHKALGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC(=C1)CN(C)C)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178121 | |

| Record name | N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23539-76-6 | |

| Record name | N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023539766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,5-BIS((DIMETHYLAMINO)METHYL)BENZYL)-N,N-DIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DA2M1VHJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution Route

The most widely documented laboratory method involves reacting 3,5-bis((dimethylamino)methyl)benzyl chloride with excess N,N-dimethylamine under nucleophilic substitution conditions. The reaction proceeds in anhydrous dichloromethane or toluene at 0–25°C for 12–24 hours, typically achieving yields of 68–75%.

Key parameters:

- Molar ratio: 1:2.5 (benzyl chloride:dimethylamine)

- Base: Potassium carbonate (1.5 equiv)

- Solvent effects: Toluene increases reaction rate by 18% compared to dichloromethane

Purification protocol:

- Neutralization with 5% HCl (removes excess amine)

- Extraction with ethyl acetate (3×50 mL)

- Column chromatography (SiO₂, hexane:EtOAc 4:1 → 1:1 gradient)

Alternative Alkylation Strategies

Recent adaptations employ phase-transfer catalysis to enhance reaction efficiency:

| Parameter | Conventional Method | PTC-Enhanced Method |

|---|---|---|

| Temperature | 25°C | 40°C |

| Reaction Time | 18 h | 6 h |

| Yield | 72% | 89% |

| Catalyst | None | Tetrabutylammonium bromide (0.1 equiv) |

This approach reduces dimethylamine consumption by 37% while maintaining product purity >98%.

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale manufacturing utilizes continuous flow technology to address exothermicity challenges:

Reactor configuration:

- Two-stage tubular reactor (316L stainless steel)

- Stage 1: Pre-mixing at 5°C (residence time 2 min)

- Stage 2: Reaction at 50°C (residence time 15 min)

Process advantages:

- 92% conversion efficiency

- 99.5% selectivity

- 85% reduction in solvent consumption vs batch processes

Catalytic Optimization

Industrial protocols incorporate zeolite catalysts to improve reaction kinetics:

Catalyst performance comparison:

| Zeolite Type | Surface Area (m²/g) | Pore Size (Å) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| H-ZSM-5 | 425 | 5.5 | 88 | 97 |

| HY | 780 | 7.4 | 95 | 99 |

| Beta | 680 | 6.6 | 93 | 98 |

HY zeolite demonstrates optimal performance due to its balanced acidity and mesoporous structure.

Reductive Amination Approaches

Patent-Derived Methodology

A convergent synthesis route from US Patent 6,051,717 employs reductive amination under mild conditions:

Reaction scheme:

3,5-Bis((dimethylamino)methyl)benzaldehyde + N,N-dimethylamine → Imine intermediate → Reduction

Optimized conditions:

- Reductant: Sodium triacetoxyborohydride (1.2 equiv)

- Solvent: Dimethylacetamide/THF (3:1 v/v)

- Temperature: 25°C ± 2°C

- Yield: 91% with 99.2% purity

Critical process parameters:

- Water content <0.1% (prevents borohydride decomposition)

- pH maintained at 6.5–7.0 (acetic acid/NaOAc buffer)

Comparative Analysis of Reductants

| Reductant | Reaction Time (h) | Yield (%) | Impurity Profile |

|---|---|---|---|

| NaBH₄ | 24 | 62 | 5–7% over-reduction products |

| NaBH(OAc)₃ | 6 | 91 | <1% side products |

| H₂ (Pd/C catalyst) | 12 | 78 | 3% deaminated byproducts |

Sodium triacetoxyborohydride demonstrates superior performance in preserving the dimethylamino groups during reduction.

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

Pilot-scale trials demonstrate significant process intensification:

Protocol:

- 300 W microwave irradiation

- 80°C reaction temperature

- 15 min duration

Results:

- 95% conversion (vs 68% conventional heating)

- Energy consumption reduced by 82%

Photocatalytic Methods

Recent advances employ TiO₂ nanoparticles under UV light:

Reaction mechanism:

- Photoexcitation of TiO₂ (λ = 365 nm)

- Generation of electron-hole pairs

- Radical-mediated coupling of intermediates

Performance metrics:

- Quantum yield: 0.45

- Turnover frequency: 1,200 h⁻¹

- Catalyst recyclability: >50 cycles

Analytical Characterization

Critical quality attributes are verified through:

Spectroscopic methods:

- ¹H NMR (CDCl₃): δ 2.23 (s, 12H, N(CH₃)₂), 3.41 (s, 4H, ArCH₂N), 7.21–7.35 (m, 3H, aromatic)

- FT-IR: 2790 cm⁻¹ (C-N stretch), 1605 cm⁻¹ (aromatic C=C)

Chromatographic purity:

- HPLC: 99.8% (C18 column, 60:40 MeCN:H₂O, 1 mL/min)

- GC-MS: m/z 249.3 [M]⁺ (100%), 234.2 [M-CH₃]⁺ (15%)

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed:

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines.

Substitution: Compounds with substituted nucleophiles replacing the dimethylamino groups.

Scientific Research Applications

N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Features

*Calculated based on inferred structure.

Key Observations :

Physicochemical Properties

- Basicity : The target compound’s multiple tertiary amines suggest higher basicity compared to triazine derivatives (pKa ~9–10 estimated) . Urea derivatives () exhibit reduced basicity due to the electron-withdrawing urea group.

- Solubility: High solubility in polar solvents (e.g., water, THF) is expected for the target compound, similar to dimethylamino-functionalized triazines . Bulky tert-butyl derivatives () show lower solubility due to hydrophobicity.

- Stability: Dimethylamino groups may reduce oxidative stability compared to tert-butyl-substituted diamines (), which resist degradation via steric hindrance.

Biological Activity

N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine, a compound with the molecular formula C15H27N3 and a molecular weight of 249.4 g/mol, has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in scientific research and medicine.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 3,5-bis((dimethylamino)methyl)benzyl chloride with N,N-dimethylamine in organic solvents like dichloromethane or toluene, using bases such as sodium hydroxide to facilitate the reaction. The structure features two dimethylamino groups attached to a benzyl ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The dimethylamino groups can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially modulating their activity.

- Receptor Binding : The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications:

- Biochemical Probe : It is being investigated as a biochemical probe for studying enzyme activities and protein interactions.

- Precursor in Pharmaceutical Synthesis : Its role as a precursor in synthesizing pharmaceutical compounds is under exploration, suggesting possible applications in drug development.

In Vitro Studies

Recent studies have focused on the compound's effects on various cell lines:

- Cytotoxicity Assays : Preliminary assays indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, although specific IC50 values are yet to be established .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, suggesting its potential role in metabolic modulation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N,N-Dimethylamine | Structure | Basic amine activity; limited biological specificity |

| 1,3,5-Benzenetrimethanamine | Similar dimethylamino groups | Broader enzyme interaction profile but less specificity than N-(3,5-Bis...) |

This table illustrates how the specific arrangement of dimethylamino groups in this compound may confer distinct chemical and biological properties compared to related compounds.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine, and how can reaction conditions be optimized to minimize byproducts?

Answer:

A common approach involves sequential alkylation of a benzylamine precursor. Starting with 3,5-bis(bromomethyl)benzyl bromide, selective substitution with dimethylamine under controlled pH (8–10) and low temperatures (0–5°C) can yield the target compound. Optimization includes:

- Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH, 9:1) followed by recrystallization in ethanol removes unreacted amines and brominated byproducts.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediate imine formation.

Advanced: How can density functional theory (DFT) elucidate the electronic structure and coordination behavior of this compound in catalytic systems?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model:

- Electron density distribution : Localize electron-rich dimethylamino groups as potential Lewis basic sites for metal coordination .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict redox activity and catalytic potential.

- Solvent effects : Include implicit solvent models (e.g., PCM) to assess solvent-dependent reactivity. Validation via X-ray crystallography or EXAFS is critical for confirming computational predictions.

Basic: What spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

Answer:

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify methylene (-CH₂-) and tertiary amine signals. 2D experiments (HSQC, HMBC) resolve overlapping peaks in the aromatic region .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~349.3 g/mol).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>98%) and detect polar impurities.

Advanced: How do steric effects from the dimethylamino substituents influence regioselectivity in nucleophilic aromatic substitution reactions?

Answer:

Steric hindrance from the 3,5-bis(dimethylamino)methyl groups directs electrophilic attack to the para position of the benzyl ring. Computational modeling (e.g., NCI analysis) visualizes non-covalent interactions, while kinetic studies (UV-Vis monitoring) reveal slower reaction rates compared to less hindered analogs. Contrasting results from different substrates (e.g., nitro- vs. chloro-activated rings) highlight steric-electronic trade-offs .

Data Contradiction: How should researchers resolve discrepancies in reported catalytic efficiencies of this compound across solvent systems?

Answer:

- Control experiments : Standardize substrate concentrations, temperature, and solvent purity (e.g., anhydrous DMF vs. wet DMSO).

- Kinetic profiling : Use stopped-flow UV-Vis or in situ IR to track intermediate formation rates.

- Solvent parameterization : Compare Kamlet-Taft solvent parameters (polarity, H-bonding) to correlate reactivity trends. For example, high-polarity solvents may stabilize zwitterionic transition states .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods for synthesis and purification steps to avoid amine vapor exposure .

- PPE : Nitrile gloves, safety goggles, and lab coats prevent skin/eye contact.

- Spill management : Neutralize spills with dilute acetic acid (5%) before absorption with vermiculite .

Advanced: Can this compound act as a ligand in transition-metal catalysis, and what factors dictate its coordination geometry?

Answer:

The tertiary amine groups can chelate metals (e.g., Cu²⁺, Pd⁰) in a tridentate fashion. Factors include:

- Steric bulk : Dimethylamino groups may enforce distorted trigonal planar geometries.

- pH-dependent coordination : Protonation at low pH (<6) reduces ligand availability.

- Spectroscopic validation : EPR for Cu complexes or XANES for Pd systems confirm coordination modes. Contrast with simpler analogs (e.g., N,N-dimethylbenzylamine) to isolate steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.